molecular formula C12H24 B3053918 2-Butyl-1-octene CAS No. 5698-48-6

2-Butyl-1-octene

Cat. No. B3053918
CAS RN: 5698-48-6
M. Wt: 168.32 g/mol
InChI Key: MEUHELKJCGXSBF-UHFFFAOYSA-N
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Patent
US04252987

Procedure details

To a 30 ml glass bottle, under an argon atmosphere, were added 8 milligrams (0.029 millimol) of bis(methylcyclopentadienyl)titanium dichloride, 11 milligrams (0.10 millimol) of 1,4-diazabicyclo(2.2.2)-octane, 5 ml (40 millimol) of 1-hexene, 7 ml of chlorobenzene and finally 0.045 ml (0.44 millimol) of ethylaluminum dichloride. After a reaction of 19.5 hours at 25° C., there had been formed 1.57 millimol of 2-butyl-1-octene.
[Compound]
Name
glass
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0.045 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Name
bis(methylcyclopentadienyl)titanium dichloride
Quantity
8 mg
Type
catalyst
Reaction Step One
Quantity
11 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][CH2:3][CH2:4][CH2:5][CH3:6].[Cl-].[Cl-].C([Al+2])C.Cl[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>[Cl-].[Cl-].CC1([Ti+2]C2(C)C=CC=C2)C=CC=C1.N12CCN(CC1)CC2>[CH2:3]([C:2]([CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:13])=[CH2:1])[CH2:4][CH2:5][CH3:6] |f:1.2.3,5.6.7|

Inputs

Step One
Name
glass
Quantity
30 mL
Type
reactant
Smiles
Name
Quantity
5 mL
Type
reactant
Smiles
C=CCCCC
Name
Quantity
0.045 mL
Type
reactant
Smiles
[Cl-].[Cl-].C(C)[Al+2]
Name
Quantity
7 mL
Type
reactant
Smiles
ClC1=CC=CC=C1
Name
bis(methylcyclopentadienyl)titanium dichloride
Quantity
8 mg
Type
catalyst
Smiles
[Cl-].[Cl-].CC1(C=CC=C1)[Ti+2]C1(C=CC=C1)C
Name
Quantity
11 mg
Type
catalyst
Smiles
N12CCN(CC1)CC2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After a reaction of 19.5 hours at 25° C.
Duration
19.5 h

Outcomes

Product
Name
Type
product
Smiles
C(CCC)C(=C)CCCCCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.